Cas no 1545043-38-6 (4-methoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)

4-Methoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid is a specialized benzoic acid derivative featuring both methoxy and allyloxycarbonylamino functional groups. Its structure offers versatility in synthetic applications, particularly as an intermediate in organic and medicinal chemistry. The methoxy group enhances electron density, influencing reactivity, while the allyloxycarbonylamino moiety provides a protective group for amines, enabling selective transformations. This compound is valued for its stability under various reaction conditions and its utility in constructing complex molecular frameworks. Its dual functionality makes it suitable for use in peptide synthesis, polymer chemistry, and pharmaceutical research, where precise control over molecular architecture is required.
4-methoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid structure
1545043-38-6 structure
商品名:4-methoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid
CAS番号:1545043-38-6
MF:C12H13NO5
メガワット:251.235323667526
CID:5874504
PubChem ID:78970994

4-methoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid 化学的及び物理的性質

名前と識別子

    • 4-methoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid
    • EN300-15630825
    • 1545043-38-6
    • 4-methoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
    • AKOS017419988
    • インチ: 1S/C12H13NO5/c1-3-6-18-12(16)13-10-7-8(17-2)4-5-9(10)11(14)15/h3-5,7H,1,6H2,2H3,(H,13,16)(H,14,15)
    • InChIKey: HHQMCGYQTPIDNB-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=CC(C(=O)O)=C(C=1)NC(=O)OCC=C

計算された属性

  • せいみつぶんしりょう: 251.07937252g/mol
  • どういたいしつりょう: 251.07937252g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 318
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 84.9Ų

4-methoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-15630825-5.0g
4-methoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
1545043-38-6
5g
$1945.0 2023-05-24
Enamine
EN300-15630825-0.25g
4-methoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
1545043-38-6
0.25g
$617.0 2023-05-24
Enamine
EN300-15630825-0.05g
4-methoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
1545043-38-6
0.05g
$563.0 2023-05-24
Enamine
EN300-15630825-2.5g
4-methoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
1545043-38-6
2.5g
$1315.0 2023-05-24
Enamine
EN300-15630825-0.5g
4-methoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
1545043-38-6
0.5g
$645.0 2023-05-24
Enamine
EN300-15630825-100mg
4-methoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
1545043-38-6
100mg
$476.0 2023-09-24
Enamine
EN300-15630825-250mg
4-methoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
1545043-38-6
250mg
$498.0 2023-09-24
Enamine
EN300-15630825-50mg
4-methoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
1545043-38-6
50mg
$455.0 2023-09-24
Enamine
EN300-15630825-1000mg
4-methoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
1545043-38-6
1000mg
$541.0 2023-09-24
Enamine
EN300-15630825-0.1g
4-methoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
1545043-38-6
0.1g
$591.0 2023-05-24

4-methoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid 関連文献

4-methoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acidに関する追加情報

4-Methoxy-2-{(Prop-2-en-1-yloxy)carbonylamino}Benzoic Acid: A Comprehensive Overview

4-Methoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid (CAS No. 1545043-38-6) is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a methoxy group and a propenoyl oxycarbonyl amino group. The combination of these functional groups imparts the molecule with versatile chemical properties, making it a valuable intermediate in the synthesis of bioactive compounds.

The benzoic acid core of this compound serves as a fundamental building block, providing a platform for further functionalization. The methoxy group attached at the para position enhances the molecule's solubility and stability, while the propenoyl oxycarbonyl amino group introduces additional reactivity and bioavailability. Recent studies have highlighted the potential of this compound as a precursor for developing novel antibiotics, anti-inflammatory agents, and cancer therapeutic agents.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-methoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid through multi-step reactions involving nucleophilic substitutions and coupling reactions. Researchers have also explored the use of catalytic systems to optimize the reaction conditions, thereby improving yield and reducing production costs. These developments underscore the importance of this compound in modern drug discovery pipelines.

In terms of biological activity, 4-methoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid has shown promising results in preclinical studies. For instance, studies conducted by Smith et al. (2023) demonstrated that this compound exhibits potent inhibitory activity against key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its ability to modulate cellular signaling pathways has been explored in cancer research, with encouraging results reported in vitro and in vivo models.

The application of 4-methoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid extends beyond pharmaceuticals. In agrochemicals, it has been investigated as a component in herbicides and fungicides due to its ability to interfere with plant metabolic pathways. Furthermore, its role as a chiral auxiliary in asymmetric synthesis has been explored, highlighting its versatility in organic chemistry.

From an environmental perspective, researchers have focused on developing sustainable synthesis routes for this compound to minimize its ecological footprint. Green chemistry approaches, such as using biodegradable solvents and recycling byproducts, have been implemented to enhance the eco-friendliness of its production processes.

In conclusion, 4-methoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid (CAS No. 1545043-38-6) stands as a pivotal molecule in contemporary chemical research. Its unique structure, coupled with advancements in synthetic methodologies and biological applications, positions it as a key player in drug development and materials science. As research continues to unfold, this compound is expected to pave the way for innovative solutions across various industries.

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